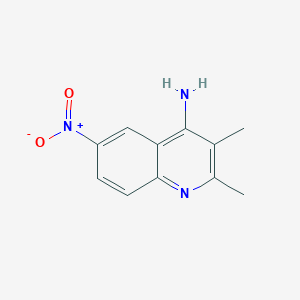

2,3-Dimethyl-6-nitroquinolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2,3-dimethyl-6-nitroquinolin-4-amine |

InChI |

InChI=1S/C11H11N3O2/c1-6-7(2)13-10-4-3-8(14(15)16)5-9(10)11(6)12/h3-5H,1-2H3,(H2,12,13) |

InChI Key |

GSUZGXOLOBKVQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 6 Nitroquinolin 4 Amine and Analogous Quinoline Structures

Established Quinoline (B57606) Annulation Reactions in Organic Synthesis

Classic cyclization strategies form the bedrock of quinoline synthesis, each offering a unique approach to the construction of the bicyclic system from various starting materials.

The Friedländer synthesis is a straightforward and widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org This reaction can be catalyzed by acids or bases. jk-sci.com For the specific synthesis of 2,3-Dimethyl-6-nitroquinolin-4-amine, the logical starting materials would be a 2-amino-5-nitro-substituted benzaldehyde (B42025) or benzophenone (B1666685) derivative reacting with 2-butanone. The initial product would be the corresponding quinoline, which would then require amination at the C4 position. A more direct approach would involve a starting material already containing the amine functionality, such as 1-(2,4-diamino-5-nitrophenyl)ethan-1-one, though this precursor is less common.

Modern adaptations of the Friedländer synthesis focus on improving efficiency and environmental compatibility. These include the use of catalysts like iodine, toluenesulfonic acid, and various Lewis acids to promote the reaction under milder conditions. wikipedia.org Environmentally friendly approaches utilize microwave irradiation or catalyst-free reactions in water, which can significantly reduce reaction times and avoid hazardous organic solvents. organic-chemistry.orgnih.gov

Table 1: Examples of Friedländer Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminobenzaldehyde (B1207257) | Acetophenone | NaOH, Ethanol | 2-Phenylquinoline | organicreactions.org |

| 2-Aminobenzaldehyde | Cyclohexanone | p-Toluenesulfonic acid, Toluene | 1,2,3,4-Tetrahydroacridine | wikipedia.org |

| 2-Aminobenzaldehyde | Various Ketones | Water, 70°C (catalyst-free) | Poly-substituted quinolines | organic-chemistry.org |

| 2-Aminobenzyl alcohol | Ketones | Ruthenium complex | Substituted quinolines | jk-sci.com |

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To construct a molecule analogous to the target compound, 5-nitroisatin (B147319) would be treated with 2-butanone. The base first hydrolyzes the isatin to an intermediate keto-acid, which then condenses with the ketone. wikipedia.orgijsr.net The resulting product, 2,3-dimethyl-6-nitroquinoline-4-carboxylic acid, would necessitate subsequent functional group manipulation—specifically, conversion of the carboxylic acid to an amine group—to yield the final target molecule.

The scope of the Pfitzinger synthesis is broad, accommodating a variety of acyclic and cyclic ketones, which allows for diverse substitution patterns on the resulting quinoline ring. researchgate.net The Halberkann variant, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Table 2: Scope of the Pfitzinger Reaction

| Isatin Derivative | Carbonyl Compound | Base | Product Type | Reference |

|---|---|---|---|---|

| Isatin | Acetone | KOH | 2-Methylquinoline-4-carboxylic acid | ijsr.net |

| Isatin | Cyclohexanone | Base | Spiro-quinoline-4-carboxylic acid | researchgate.net |

| N-acyl isatin | Ketone | Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

The Povarov reaction is a powerful method for synthesizing quinolines and tetrahydroquinolines, typically classified as a formal [4+2] cycloaddition. thieme-connect.comwikipedia.org The reaction involves an aromatic imine (formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org A Lewis acid is generally required to activate the imine for the subsequent electrophilic addition. wikipedia.org To generate a structure related to this compound, one could envision a reaction starting with 4-nitroaniline (B120555).

Recent advancements have expanded the scope of the Povarov reaction. For instance, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed to synthesize substituted quinolines directly from methyl ketones, anilines, and styrenes. organic-chemistry.org Another novel approach uses arylacetylenes as precursors for both the diene and dienophile components, mediated by an I2/DMSO system. acs.orgnih.gov These multicomponent strategies enhance the efficiency and complexity of the accessible quinoline derivatives. rsc.org

The Skraup and Doebner–Miller reactions are classic methods for quinoline synthesis that start with anilines. The Skraup synthesis specifically involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline itself. nih.govjptcp.com

The Doebner–Miller reaction is a more versatile extension, reacting an aniline with an α,β-unsaturated aldehyde or ketone under acidic conditions. nih.govwikipedia.org This method allows for the synthesis of a wider range of substituted quinolines. For the synthesis of a precursor to the target compound, 4-nitroaniline could be reacted with an appropriate α,β-unsaturated ketone. The reaction mechanism is complex and has been a subject of debate, with studies suggesting it proceeds through a fragmentation-recombination pathway involving conjugate addition of the aniline. wikipedia.orgnih.govcapes.gov.br A significant characteristic of this synthesis is its regioselectivity, which is influenced by the substitution pattern of the unsaturated carbonyl compound. acs.org

The Conrad–Limpach–Knorr synthesis involves the condensation of anilines with β-ketoesters. jptcp.comscribd.com This reaction exhibits interesting regioselectivity that is dependent on temperature. At lower temperatures, under kinetic control, the reaction proceeds via a Schiff base intermediate to yield 4-hydroxyquinolines (the Conrad-Limpach product). quimicaorganica.orgwikipedia.org At higher temperatures, under thermodynamic control, the reaction favors the formation of a β-keto acid anilide, which then cyclizes to form 2-hydroxyquinolines (the Knorr product). wikipedia.org

To obtain a precursor for this compound, 4-nitroaniline would be reacted with a suitable β-ketoester under Conrad-Limpach conditions to form the corresponding 4-hydroxy-6-nitroquinoline derivative. This intermediate would then require a subsequent chemical transformation to convert the C4-hydroxyl group into the desired amine functionality. acs.org

Table 3: Temperature-Dependent Selectivity in Conrad-Limpach-Knorr Synthesis

| Conditions | Intermediate | Final Product Type | Reference |

|---|---|---|---|

| Lower Temperature (Kinetic Control) | Schiff Base | 4-Hydroxyquinoline | quimicaorganica.orgwikipedia.org |

| Higher Temperature (Thermodynamic Control) | β-Keto acid anilide | 2-Hydroxyquinoline | wikipedia.org |

Multicomponent reactions (MCRs) have become a highly efficient strategy for synthesizing complex molecules like quinolines from three or more starting materials in a single pot. rsc.orgrsc.org This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular structures rapidly. rsc.orgiicbe.org

Several MCRs have been successfully applied to quinoline synthesis. researchgate.net Many of these are variations of the named reactions discussed previously, adapted to a one-pot procedure. For example, Povarov-type MCRs can combine an aniline, an aldehyde, and an alkyne to construct the quinoline scaffold efficiently. rsc.org Other MCRs might involve reactants like isatin, which can be used in aqueous media, aligning with the principles of green chemistry. iicbe.org The versatility of MCRs allows for the incorporation of various functional groups, making it a powerful tool for building libraries of substituted quinolines for further research. acs.org

Targeted Synthesis of Nitroquinoline Derivatives

The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of this compound. This functional group not only influences the electronic properties of the molecule but also serves as a versatile precursor for the introduction of an amino group.

Regioselective Nitration Strategies for Quinoline and Precursors

Achieving regioselective nitration of the quinoline system is paramount to ensure the desired substitution pattern. Direct nitration of quinoline itself typically leads to a mixture of 5-nitro and 8-nitro derivatives, making it unsuitable for targeting the 6-position specifically. Therefore, strategies often involve the nitration of a pre-functionalized precursor where directing groups guide the electrophilic nitration to the desired position.

One effective approach involves the use of a pre-existing amino group on the quinoline ring to direct nitration. For instance, the nitration of 8-aminoquinoline (B160924) amides can be controlled to achieve regioselective C(5)-H nitration using iron(III) nitrate (B79036) nonahydrate as both a promoter and the nitro source. acs.org Furthermore, the use of a copper(II) chloride dihydrate catalyst can facilitate the bis-nitration of 8-aminoquinoline amides to yield 5,7-dinitro derivatives. acs.org These methods highlight the power of directing groups in controlling the position of nitration.

Another strategy involves the dearomatization-rearomatization of the quinoline ring. A practical method for the meta-nitration of quinolines has been developed using oxazino azine intermediates. acs.org This approach utilizes tert-butyl nitrite (B80452) (TBN) as an electrophilic NO2 radical source and TEMPO in combination with oxygen as co-oxidants to achieve formal meta-nitration. acs.org This strategy has been successfully applied to various quinoline derivatives, including those with electron-donating and electron-withdrawing substituents. acs.org

The nitration of quinoline N-oxide offers another route. While direct nitration of quinoline can be challenging to control, the N-oxide can be nitrated to afford 4-nitroquinoline-N-oxide, which can then be deoxygenated.

A summary of regioselective nitration strategies is presented in the table below:

| Strategy | Reagents | Position of Nitration | Reference |

| Directed Nitration | Fe(NO₃)₃·9H₂O | C5 of 8-aminoquinoline amides | acs.org |

| Directed Bis-nitration | CuCl₂·2H₂O | C5 and C7 of 8-aminoquinoline amides | acs.org |

| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | meta-position | acs.org |

Introduction of Nitro Functionality via Electrophilic Aromatic Substitution

The introduction of a nitro group is a classic example of electrophilic aromatic substitution. masterorganicchemistry.comtotal-synthesis.com The reaction typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The nitronium ion then attacks the electron-rich aromatic ring of the quinoline precursor. The position of attack is governed by the electronic effects of the substituents already present on the ring. For the synthesis of 6-nitroquinoline (B147349) derivatives, the starting material should possess activating groups that direct the incoming nitro group to the desired position. For example, in the synthesis of 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, the nitration of 4-(2-chlorophenyl)quinolin-2(1H)-one is carried out with a mixture of nitric and sulfuric acid, favoring the 6-position.

The general mechanism for electrophilic aromatic nitration is as follows:

Formation of the nitronium ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic attack: The aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

Amination Pathways for Quinoline Ring Systems

The amino group at the 4-position of this compound is a key feature for its potential biological activity. Several synthetic routes can be employed to introduce this functionality.

Nucleophilic Displacement Reactions for Aminoquinolines

Nucleophilic aromatic substitution (SNAr) is a widely used method for the synthesis of aminoquinolines. nih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated quinoline ring by an amine nucleophile. The presence of an electron-withdrawing group, such as a nitro group, is crucial for activating the ring towards nucleophilic attack.

For the synthesis of 4-aminoquinolines, a common precursor is a 4-chloroquinoline (B167314) derivative. The reaction with an appropriate amine, often in the presence of a base, leads to the desired 4-aminoquinoline (B48711). nih.gov For instance, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with 2-(4-aminophenyl)-2-methylpropanenitrile. researchgate.net

Direct amination of nitroquinolines via nucleophilic displacement of a hydrogen atom (VNS reaction) is also a viable method. mdpi.comnih.gov This reaction allows for the introduction of an amino group without the need for a pre-installed leaving group. The reaction of nitroquinoline derivatives with nucleophiles like potassium 9H-carbazol-9-ide can lead to the substitution of a hydrogen atom, typically at a position ortho or para to the nitro group. mdpi.com

The table below summarizes key aspects of nucleophilic displacement for amination:

| Reaction Type | Precursor | Reagents | Key Feature | Reference |

| SNAr | 4-Chloroquinoline | Amine, Base | Displacement of chloride | nih.govresearchgate.net |

| VNS | Nitroquinoline | Nucleophile (e.g., carbazolide) | Displacement of hydrogen | mdpi.comnih.gov |

Reductive Amination Strategies for Quinoline Derivatives

Reductive amination is another powerful tool for the synthesis of amines, which involves the conversion of a carbonyl group to an amine. wikipedia.org In the context of quinoline synthesis, this can be applied to a quinoline precursor bearing a carbonyl group. The process typically involves the reaction of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). wikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also employed. wikipedia.org

A specific application is the enantioselective synthesis of 4-amino-1,2,3,4-tetrahydroquinolines. This was achieved through a 1,2-reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination. nih.gov

Furthermore, the reduction of a nitro group to an amino group is a fundamental transformation. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. For example, nitroquinolines can be readily reduced to the corresponding aminoquinolines using stannous chloride in mild conditions. nih.gov Similarly, the reduction of 2,3-dimethyl-6-nitro-2H-indazole to 2,3-dimethyl-2H-indazol-6-amine can be accomplished using Raney nickel under hydrogen pressure. googleapis.com

Synthetic Routes for 2,3-Disubstituted Quinoline Frameworks

One efficient approach is a ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and allylamines. nsf.govrsc.orgbohrium.com This method provides a step-efficient synthesis of 2,3-disubstituted quinoline derivatives. nsf.govrsc.org The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by a deaminative coupling and annulation with the allylamine. nsf.govrsc.org

Another strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This 6-endo-dig cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), leading to 3-halo-substituted quinolines. nih.gov These halogenated quinolines can then be further functionalized.

Additionally, reactions involving ketenimine or carbodiimide (B86325) intermediates have been utilized for the synthesis of 2,3-disubstituted quinolines. nih.govresearchgate.net For example, the reaction of α-diazo ketones with N-(2-cyclopropylidenemethylphenyl)phosphanimines can lead to the formation of cyclopenta[b]quinolines through a cascade reaction involving ketenimine formation, 6π-electron ring closure, and a 1,3-alkyl shift. nih.govresearchgate.net

Advanced Catalytic Approaches in Quinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the quinoline ring is no exception. Advanced catalytic systems have been developed to overcome the limitations of classical methods, which often require harsh conditions and produce significant waste. nih.govmdpi.comnih.gov These modern approaches offer milder reaction conditions, greater functional group tolerance, and improved yields.

Transition metals have emerged as powerful catalysts for quinoline synthesis, facilitating a variety of transformations that lead to the construction of this heterocyclic system. nih.govmdpi.com Their unique electronic properties enable novel reaction pathways, often resulting in high efficiency and selectivity.

Gold (Au): Gold catalysis has gained prominence in recent years for its ability to activate alkynes and other unsaturated systems under mild conditions. rsc.orgexlibrisgroup.com In the context of quinoline synthesis, gold catalysts, such as PicAuCl2, have been employed in annulation reactions. nih.gov For instance, gold-catalyzed reactions can facilitate the cyclization of benzaldehyde-tethered ynamides with anilines to produce dihydro-2-quinolones. acs.org Furthermore, a gold-catalyzed cascade annulation of propargylic silyl (B83357) ethers with anthranils provides a regiospecific route to 2-aminoquinolines and other derivatives. nih.gov These methods highlight the versatility of gold catalysts in constructing complex quinoline scaffolds. nih.gov

Copper (Cu): As an inexpensive and abundant metal, copper has been extensively used in quinoline synthesis. rsc.org Copper catalysts, such as Cu(OAc)2·H2O, are effective for the domino reaction of primary arylamines and electron-deficient terminal alkynes, affording 2,4-disubstituted quinolines in good to excellent yields at room temperature. rsc.org Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes also provide a route to various quinoline derivatives. rsc.org Additionally, a three-component cascade cyclization catalyzed by copper, using diaryliodonium salts, alkynyl sulfides, and nitriles, has been developed for the synthesis of quinoline-4-thiols. acs.org

Iron (Fe): Iron is an earth-abundant and environmentally benign metal, making it an attractive catalyst for green chemical processes. rsc.org Iron-catalyzed methodologies for quinoline synthesis include the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, which provides quinolines in high yields with good functional group tolerance. rsc.org An iron(III) chloride–phenanthroline complex has been used to catalyze the reaction between quinoline and alkyl carboxylic acids under visible light irradiation to produce 4-substituted hydroxyalkyl quinolines. mdpi.com Furthermore, an iron-catalyzed three-component coupling of aldehydes, amines, and styrenes offers a convenient and environmentally friendly route to 2,4-disubstituted quinolines. chemistryviews.org

Interactive Data Table: Transition Metal-Catalyzed Quinoline Synthesis

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| PicAuCl2 | Electron-deficient alkynes and anilines | 3-substituted quinolines | High | nih.gov |

| Gold catalyst | Benzaldehyde-tethered ynamides and anilines | 4-amino-3,4-dihydro-2-quinolones | High | acs.org |

| Cu(OAc)2·H2O | Primary arylamines and terminal alkynes | 2,4-disubstituted quinolines | up to 92% | rsc.org |

| Copper catalyst | Enaminones and 2-halobenzaldehydes | Quinoline derivatives | Good | rsc.org |

| Iron catalyst | α-2-aminoaryl alcohols and secondary alcohols | Substituted quinolines | up to 94% | rsc.org |

| Fe(phen)Cl3·H2O | Quinoline and propionic acid | 1-quinolin-4-yl-ethanol | up to 81% | mdpi.com |

| FeCl3 | Aldehydes, amines, and styrenes | 2,4-disubstituted quinolines | Good | chemistryviews.org |

Acid and base catalysis are fundamental strategies in organic synthesis and are widely employed in classical quinoline preparations like the Friedländer, Skraup, and Doebner-von Miller reactions. mdpi.comnih.govnih.gov

Acid Catalysis: Brønsted acids such as p-toluenesulfonic acid and Lewis acids like tin tetrachloride are commonly used to catalyze the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org In the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, acid catalysts like o-benzenedisulfonimide (B1365397) have been used effectively under solvent-free conditions. mdpi.com Superacids, such as trifluoromethanesulfonic acid (TFA), have also been employed as both the reaction medium and catalyst for the synthesis of polysubstituted quinolines from vinylogous imines. mdpi.com

Base Catalysis: Base-catalyzed protocols are also prevalent. For instance, the Friedländer reaction can be carried out in the presence of a base. nih.gov A metal-free, base-catalyzed aerobic one-pot synthesis of substituted and annulated quinolines has been developed using potassium hydroxide. researchgate.net This reaction proceeds via the in-situ aerial oxidation of alcohols to the corresponding aldehydes or ketones, followed by a Friedländer annulation.

Interactive Data Table: Acid/Base-Catalyzed Quinoline Synthesis

| Catalyst/Mediator | Reaction Type | Reactants | Product Type | Yield (%) | Reference |

| o-Benzenedisulfonimide | Friedländer | 2-aminoarylketones and carbonyl compounds | 2,3-disubstituted quinolines | Good to Excellent | mdpi.com |

| Trifluoromethanesulfonic acid (TFA) | Condensation | Vinylogous imines and aromatic amines | Polysubstituted quinolines | High | mdpi.com |

| Potassium Hydroxide (KOH) | Friedländer Annulation | 2-aminobenzyl alcohol and alcohols | Substituted/annulated quinolines | Good to Excellent | researchgate.net |

| KOtBu | Oxidative Cycloisomerization | o-cinnamylanilines | 2-aryl 4-substituted quinolines | Good to Excellent | acs.org |

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and reduces waste. rsc.org Several catalyst-free approaches for quinoline synthesis have been reported.

One notable example is the Friedländer reaction conducted in water without any catalyst. organic-chemistry.org This method provides a straightforward and efficient synthesis of quinolines from 2-aminobenzaldehyde and various ketones or malononitrile (B47326) at elevated temperatures. The high polarity of water is thought to facilitate the reaction. organic-chemistry.org Another approach involves the microwave-assisted, solvent-free reaction of steroidal β-bromovinyl aldehydes with arylamines to produce steroidal quinoline derivatives. rsc.org Additionally, a catalyst- and solvent-free, one-pot method for the synthesis of quinoline-substituted α-hydroxy carboxylic derivatives has been achieved through the hydroxyheteroarylation of olefins with quinoline N-oxides. rsc.org

Interactive Data Table: Catalyst-Free Quinoline Synthesis

| Reaction Conditions | Reactants | Product Type | Yield (%) | Reference |

| Water, 70°C | 2-aminobenzaldehyde and ketones/malononitrile | Polysubstituted quinolines | up to 97% | organic-chemistry.org |

| Microwave, solvent-free | Steroidal β-bromovinyl aldehydes and arylamines | Steroidal quinolines | High | rsc.org |

| One-pot, solvent-free | Quinoline N-oxides and olefins | Quinoline-substituted α-hydroxy carboxylic derivatives | High | rsc.org |

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of quinolines.

For example, a photoredox-catalyzed three-component reaction of electron-rich β-aminoacrylates, bromomalonates, and electron-deficient olefins can produce highly substituted tetrahydroquinolines, which can be subsequently oxidized to quinolines. thieme-connect.de Iron(III) chloride–phenanthroline complexes can mediate the visible-light-driven reaction of quinoline with alkyl carboxylic acids to yield 4-substituted hydroxyalkyl quinolines. mdpi.comresearchgate.net Radical-promoted cyclization of arylamine precursors represents another avenue to quinoline scaffolds. nih.gov The formation of imino radicals catalyzed by visible light has also been explored for the synthesis of related nitrogen heterocycles. mdpi.com

Interactive Data Table: Photoredox and Radical-Mediated Quinoline Synthesis

| Catalysis/Reaction Type | Catalyst/Mediator | Reactants | Product Type | Yield (%) | Reference |

| Photoredox Catalysis | fac-Ir(ppy)3 | β-aminoacrylates, bromomalonates, and olefins | Tetrahydroquinolines/Quinolines | Moderate to Good | thieme-connect.de |

| Visible-Light-Driven | Fe(phen)Cl3·H2O | Quinoline and alkyl carboxylic acids | 4-substituted hydroxyalkyl quinolines | up to 81% | mdpi.comresearchgate.net |

| Radical-Promoted Cyclization | N-bromosuccinamide (NBS) | Arylamine precursors | 3-substituted quinolines | - | nih.gov |

Optimization of Reaction Conditions and Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to reduce the environmental impact of chemical manufacturing. nih.govrsc.orgacs.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and auxiliaries. youtube.com

The use of water as a solvent, as seen in some Friedländer reactions, is a prime example of a greener approach. organic-chemistry.org Microwave-assisted synthesis, often performed under solvent-free conditions, can significantly reduce reaction times and energy consumption. rsc.org The development of recyclable catalysts, such as certain ionic liquids and heterogeneous catalysts, also aligns with green chemistry principles by minimizing waste. mdpi.comrsc.org Furthermore, the use of earth-abundant and non-toxic catalysts like iron is a significant step towards more sustainable chemical processes. rsc.orgchemistryviews.org

Computational and Theoretical Investigations of 2,3 Dimethyl 6 Nitroquinolin 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry of 2,3-Dimethyl-6-nitroquinolin-4-amine, which corresponds to the lowest energy conformation of the molecule. This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. For instance, DFT calculations can be performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a high degree of accuracy. nih.govnih.gov The optimized geometry reveals the spatial arrangement of the atoms, including the planarity of the quinoline (B57606) ring system and the orientation of the amino and nitro functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The nature and energy of these orbitals are critical in determining the molecule's electronic and optical properties, as well as its ability to participate in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. irjweb.comresearchgate.net In this compound, the HOMO is expected to be predominantly localized on the electron-rich regions of the molecule. The presence of the amino group (-NH2) and the dimethyl-substituted quinoline ring significantly influences the HOMO's energy and distribution. researchgate.netsemanticscholar.org The amino group, being a strong electron-donating group, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron density of the HOMO is likely concentrated on the amino group and the aromatic ring system.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital that is devoid of electrons and represents the molecule's ability to accept electrons. irjweb.comresearchgate.net In this compound, the LUMO is largely influenced by the presence of the electron-withdrawing nitro group (-NO2). This group delocalizes the electron density of the LUMO and lowers its energy, enhancing the molecule's electron-accepting capabilities. researchgate.net Consequently, the LUMO is expected to be localized primarily over the nitro group and the quinoline ring, indicating the sites most favorable for nucleophilic attack.

Analysis of the HOMO-LUMO Energy Gap (ΔE)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups is expected to reduce the HOMO-LUMO gap, indicating a significant intramolecular charge transfer character and enhanced reactivity. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Representative Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -2.5 |

| ΔE (HOMO-LUMO Gap) | 3.3 |

Note: The values presented in this table are illustrative and based on typical values for similar aromatic nitro and amino compounds. They are not the result of specific calculations on this compound.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red) indicate areas with a high electron density, which are susceptible to electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. researchgate.net Conversely, regions of positive electrostatic potential (typically colored blue) signify areas with a lower electron density, which are prone to nucleophilic attack. These positive regions are likely to be found around the hydrogen atoms of the amino group and the quinoline ring.

Global Reactivity Descriptors

Hardness (η) and Softness (S) are measures of a molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO. For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index.

Table 2: Representative Global Reactivity Descriptors

| Descriptor | Formula | Representative Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.65 eV |

| Softness (S) | 1 / (2η) | 0.303 eV-1 |

| Electrophilicity Index (ω) | (μ2) / (2η) where μ ≈ -(EHOMO + ELUMO) / 2 | 3.65 eV |

Note: The values in this table are for illustrative purposes, derived from the representative HOMO and LUMO energies in Table 1, and are not based on specific calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. wisc.edu This analysis provides quantitative insight into electron delocalization, charge transfer, and hyperconjugative interactions within a molecule.

For this compound, NBO analysis elucidates the electronic interactions that govern its structure and reactivity. The primary feature is the strong intramolecular charge transfer network. The amino group (-NH2) at the 4-position and the π-system of the quinoline ring act as electron donors, while the nitro group (-NO2) at the 6-position serves as a powerful electron acceptor.

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. Significant delocalization occurs from the lone pair of the amino nitrogen (LP(N)) and the π-orbitals of the quinoline ring into the π* antibonding orbitals of the nitro group. These interactions are crucial in stabilizing the molecule and are indicative of a push-pull electronic system. The NBO method also reveals the hybridization of the atomic orbitals, confirming the sp2 character of the atoms in the aromatic system and the pyramidalization at the amino nitrogen. wisc.edu

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) of -NH2 | π* (Quinoline Ring) | High | Resonance, Charge Delocalization |

| π (Quinoline Ring) | π* (Nitro Group) | High | Intramolecular Charge Transfer |

| σ (C-H of Methyl) | π* (Quinoline Ring) | Moderate | Hyperconjugation |

| π (Quinoline Ring) | σ* (C-N of Nitro) | Low | Hyperconjugation |

Note: This table is illustrative, based on principles of NBO analysis applied to similar structures. Actual E(2) values would require a specific quantum chemical calculation.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for applications in optical data storage, signal processing, and telecommunications. nih.gov Molecules with large hyperpolarizability values, particularly the first hyperpolarizability (β), are promising candidates for NLO applications. The key molecular feature for a high NLO response is a significant difference in electron distribution between the ground and excited states, often found in molecules with strong electron donor and acceptor groups linked by a π-conjugated system. nih.gov

This compound is an archetypal "push-pull" system. The electron-donating amino group (push) and the electron-withdrawing nitro group (pull) are conjugated through the quinoline π-system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the dipole moment and consequently a high first hyperpolarizability (β) value.

Computational predictions using Density Functional Theory (DFT) can estimate the static and dynamic polarizability (α) and hyperpolarizability (β) tensors. The presence of the nitro group, a strong electron-withdrawing moiety, is known to significantly reduce the HOMO-LUMO energy gap and enhance the NLO response. nih.gov Theoretical calculations would likely show a large β value for this compound, making it a promising candidate for NLO materials. nih.gov

Table 2: Predicted Non-Linear Optical Properties for this compound

| Property | Symbol | Predicted Value (a.u.) | Significance |

| Mean Polarizability | ⟨α⟩ | > 200 | Measure of molecular electronic cloud distortion |

| First Hyperpolarizability | β_tot | > 10000 | Indicates a strong NLO response |

Note: Values are hypothetical and for illustrative purposes. Actual values depend on the level of theory and basis set used in the calculation.

Simulation of Spectroscopic Data and Comparative Analysis with Experimental Results

Computational chemistry allows for the simulation of various spectroscopic data, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic absorption spectra (UV-Vis).

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions. The primary absorption band in the visible or near-UV region is expected to be a π → π* transition with significant intramolecular charge-transfer (ICT) character, originating from the highest occupied molecular orbital (HOMO) localized on the amino group and quinoline ring to the lowest unoccupied molecular orbital (LUMO) centered on the nitro group. A study on the closely related compound 2,3-Dimethyl-6-nitro aniline (B41778) also investigated its electronic spectra. researchgate.net

Comparing simulated spectra with experimental results is crucial for validating the computational model. Generally, TD-DFT provides a good qualitative agreement, though the exact λ_max may differ slightly. Discrepancies can be minimized by choosing appropriate functionals and including solvent effects in the calculation.

Investigation of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule, especially a polar one like this compound, can be significantly influenced by its solvent environment. researchgate.net This phenomenon, known as solvatochromism, describes the shift in the position of absorption or emission bands with a change in solvent polarity.

Due to the pronounced intramolecular charge transfer, the excited state of this compound is expected to be substantially more polar than its ground state. In polar solvents, the solvent molecules will reorient to better stabilize the highly polar excited state, lowering its energy. This leads to a smaller energy gap between the ground and excited states, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). Theoretical studies on similar nitroaniline probes have shown that this solvatochromism is a key feature. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), can simulate these solvent effects by representing the solvent as a continuous dielectric medium. These calculations can predict the λ_max in various solvents, providing a theoretical basis for the experimentally observed solvatochromic shifts.

Table 3: Predicted Solvatochromic Shift for the Main ICT Band of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Expected Shift |

| Gas Phase | 1 | ~400 | - |

| Toluene | 2.4 | ~415 | Bathochromic |

| Dichloromethane | 8.9 | ~430 | Bathochromic |

| Ethanol | 24.6 | ~445 | Bathochromic |

| Water | 78.4 | ~460 | Bathochromic |

Note: λ_max values are illustrative, showing the expected trend of a bathochromic shift with increasing solvent polarity.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time within a larger system (like a crystal or in solution). MD simulations can reveal information about conformational changes, diffusion, and, crucially, the nature of intermolecular interactions that dictate the macroscopic properties of the material.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-coded map.

For this compound, the Hirshfeld surface would show distinct features:

Red spots on the surface indicate close intermolecular contacts, which are typically strong hydrogen bonds. These would be prominent around the hydrogen atoms of the amino group and the oxygen atoms of the nitro group. nih.gov

Blue regions represent longer contacts, where interactions are weaker.

White areas indicate contacts around the van der Waals separation distance.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional intermolecular forces governing the supramolecular architecture of this compound in the solid state.

Donors: The primary hydrogen bond donor is the amino (-NH2) group.

Acceptors: The primary hydrogen bond acceptors are the two oxygen atoms of the nitro (-NO2) group and, to a lesser extent, the heterocyclic nitrogen atom of the quinoline ring.

These donor and acceptor sites can interact to form robust supramolecular motifs. For instance, molecules can link via N-H···O hydrogen bonds to form centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. nih.gov These dimers could then further connect into chains or sheets, building a complex three-dimensional network that defines the crystal structure. The analysis of these networks is fundamental to understanding the physical properties of the crystalline material. nih.govnih.gov

Structure Activity Relationships Sar and Chemical Derivatization of 2,3 Dimethyl 6 Nitroquinolin 4 Amine Analogues

Strategic Modifications of the Quinoline (B57606) Ring System for Functional Modulation

The functionalization of the quinoline ring is a primary strategy for expanding the chemical space and enhancing the pharmacological profile of its derivatives. rsc.org The quinoline nucleus is an electron-deficient system, which allows for both electrophilic and nucleophilic substitution reactions, making it a versatile building block for drug design. nih.govnih.gov The type and position of substituents on the quinoline ring are critical, as they significantly influence the compound's functionality and biological activity. nih.gov

For instance, modifications at the C-7 position of the quinoline ring are commonly explored to improve solubility and other pharmacokinetic properties. nih.gov While the parent compound has a nitro group at C-6, exploring alternative substituents at this position or introducing new functional groups at other available positions (C-5, C-7, C-8) could profoundly impact its biological effects. Research on other quinoline-based compounds has shown that introducing a fluorine atom at position 6 can significantly improve the spectrum of activity, as seen in the development of second-generation quinolin-4-ones. mdpi.com Similarly, varying substitutions at position 6 in certain quinoline-carbonitrile derivatives indicated a biological preference for a methoxy (B1213986) group over a methyl group or no substitution at all for antibacterial activity. nih.gov These findings underscore the principle that even minor changes to the quinoline core can lead to substantial shifts in biological outcomes, providing a rationale for synthesizing a diverse library of analogues for comprehensive screening. rsc.org

Derivatization at the Amino Group (Position 4) and its Impact on Biological Activity

The 4-aminoquinoline (B48711) moiety is a well-established pharmacophore, famously associated with antimalarial drugs like chloroquine (B1663885). nih.govwikipedia.org SAR studies on this class of compounds have consistently shown that the nature of the substituent on the 4-amino group is a critical determinant of biological activity. nih.govyoutube.com Typically, this involves the introduction of an aminoalkyl side chain, where modifications to the chain length, branching, and the basicity of the terminal nitrogen can dramatically alter efficacy and resistance profiles. nih.gov

Influence of Nitro Group (Position 6) Substitutions on Reactivity and Biological Profile

The nitro group at position 6 is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire quinoline ring system. mdpi.com This electronic influence can affect the reactivity of the molecule and its interactions with biological targets. In some contexts, the presence of a nitro group can diminish reaction efficiency in certain synthetic pathways. acs.org However, it is also a key functional group in many biologically active compounds. nih.gov

The nitro group itself can be a pharmacophoric feature, but it also serves as a versatile synthetic handle. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization, opening up a vast potential for creating diverse analogues. nih.gov This strategy allows for the introduction of a wide range of substituents at the 6-position, which can be explored for their impact on activity. For example, studies on nitrofuran derivatives suggest the nitro group is essential for their antitubercular activity. aimspress.com Conversely, in other scaffolds like quinoline-furanone hybrids, substituting a strong electron-withdrawing group like a nitro group resulted in a loss of activity, highlighting the context-dependent nature of its influence. rsc.org

The study of nitroaromatic compounds has also revealed that the nitro group can be crucial for specific mechanisms of action, such as bioreductive activation in hypoxic cells or by specific parasitic nitroreductases. nih.govresearchgate.net

Impact of Methyl Group Substitutions (Positions 2 and 3) on Molecular Properties and Biological Function

The methyl groups at positions C-2 and C-3 of the quinoline ring are expected to have a significant impact on the molecule's properties. Methyl groups can influence the steric profile, lipophilicity, and metabolic stability of a compound. The presence of a methyl group at the C-2 position, adjacent to the ring nitrogen, can have a notable effect on reactivity and biological interactions. acs.org

In some quinoline derivatives, the introduction of a methyl group can lead to a complete loss of activity, particularly if it interferes with a critical binding interaction. youtube.com For example, placing a methyl group in proximity to the sp2 nitrogen of the quinoline heterocycle was found to have a detrimental effect on the yield of certain hydrogenation reactions. acs.org However, in other cases, methyl groups can be beneficial. They can shield a part of the molecule from metabolic degradation, thereby increasing its half-life. Studies on side-chain azo-polymers containing a quinoline moiety found that the presence of a methyl substituent at the 2nd position influenced the optical and photoisomerization properties. researchgate.net Furthermore, recent studies on quinoline-based DNA methyltransferase inhibitors showed that compounds with specific additions, including methylamine, demonstrated potent inhibitory activity. nih.gov The combined steric and electronic effects of the two adjacent methyl groups in 2,3-Dimethyl-6-nitroquinolin-4-amine would create a unique local environment that could be systematically explored by synthesizing analogues with alternative small alkyl groups or by removing one or both methyl groups.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For a series of analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.govjapsonline.com These models are built using a "training set" of compounds with known activities and are validated using an external "test set". mdpi.com

The process involves calculating a wide range of molecular descriptors for each analogue, which can be categorized as constitutional, topological, electronic, or steric. nih.gov For quinoline and nitroaromatic compounds, relevant descriptors often include hydrophobicity (LogP), dipole moment, van der Waals volume, and various electronic parameters that quantify the effects of substituents. mdpi.comnih.gov A statistical method, such as multiple linear regression (MLR), is then used to generate an equation that links these descriptors to the observed biological activity. aimspress.com

For example, a hypothetical QSAR study on a series of this compound analogues might yield a model like the one shown in the table below, illustrating how different structural features contribute to a predicted biological activity.

| Compound ID | R at Position 4 (Side Chain) | LogP | Electronic Parameter (σ) of R' at Position 6 | Observed Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

| Parent | -H | 2.8 | 0.78 (for -NO₂) | 15.2 | 14.9 |

| Analogue 1 | -CH₂CH₂N(Et)₂ | 4.5 | 0.78 (for -NO₂) | 0.9 | 1.1 |

| Analogue 2 | -H | 2.1 | -0.66 (for -NH₂) | 25.6 | 24.8 |

| Analogue 3 | -CH₂CH₂N(Et)₂ | 3.8 | -0.66 (for -NH₂) | 2.5 | 2.7 |

| Analogue 4 | -H | 3.2 | 0.23 (for -Cl) | 8.9 | 9.1 |

This table is for illustrative purposes only and does not represent real experimental data.

Such models can guide the rational design of more potent analogues by indicating, for instance, that increasing hydrophobicity (LogP) and maintaining a strong electron-withdrawing group at position 6 are beneficial for activity. mdpi.com

Development and Refinement of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of structural features that a molecule must possess to interact with a specific biological target. researchgate.net For analogues of this compound, developing a pharmacophore model can help in identifying novel, structurally diverse compounds with the same desired biological activity through virtual screening of large chemical databases. nih.gov

The model is typically generated by superimposing a set of active compounds and identifying common chemical features. nih.govanadolu.edu.tr For this class of molecules, these features would likely include:

An aromatic ring system (the quinoline core).

A hydrogen bond donor (the 4-amino group).

A hydrogen bond acceptor (the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group).

Hydrophobic features (the methyl groups and the benzene (B151609) part of the quinoline ring).

| Pharmacophoric Feature | Potential Corresponding Group in the Scaffold |

| Aromatic Ring (Ar) | Quinoline ring system |

| Hydrogen Bond Donor (HBD) | 4-Amino group (-NH₂) |

| Hydrogen Bond Acceptor (HBA) | Quinoline ring nitrogen, Nitro group (-NO₂) oxygens |

| Hydrophobic Region (H) | 2,3-Dimethyl groups, Benzene portion of the quinoline ring |

Once a pharmacophore hypothesis is developed and validated, it serves as a 3D query to filter compound libraries, identifying new potential hits that possess the key features in the correct spatial orientation. nih.gov This approach accelerates the discovery of new lead compounds. researchgate.net

Design and Synthesis of Prodrug Forms

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. researchgate.net The design of prodrugs for analogues of this compound could be a valuable strategy to overcome potential issues with solubility, permeability, or bioavailability. researchgate.net

Given the presence of the 4-amino group, a common prodrug strategy involves its temporary modification. For example, acylation of the amino group to form an amide can increase lipophilicity and cell membrane permeability. This amide would then be hydrolyzed by enzymes in vivo to release the active 4-amino compound. Another approach could involve creating a phosphate (B84403) ester on a hydroxyl group introduced elsewhere on the molecule to dramatically increase water solubility for parenteral administration.

A key example from the literature is the development of prodrugs for other amine-containing drugs, where derivatization improves physicochemical properties, leading to better absorption and distribution. researchgate.net The synthesis of a prodrug requires a linker that is stable under normal conditions but is readily cleaved under physiological conditions to release the parent drug at the desired site of action.

Preclinical Biological Investigations of 2,3 Dimethyl 6 Nitroquinolin 4 Amine and Its Derivatives

In Vitro Cellular Assays for Biological Response Assessment

The in vitro evaluation of novel chemical entities is a crucial first step in the discovery of new therapeutic agents. For quinoline (B57606) derivatives, a variety of cellular assays have been employed to determine their biological effects, particularly concerning their potential as anticancer compounds.

Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines

The ability of a compound to inhibit the proliferation of or induce death in cancer cells is a primary indicator of its potential as an anticancer drug. Numerous studies have evaluated a wide range of quinoline derivatives against various cancer cell lines.

Evaluation Across Diverse Human and Mammalian Cancer Cell Lines

Derivatives of quinoline have been tested against a broad spectrum of human and mammalian cancer cell lines, demonstrating a range of cytotoxic and antiproliferative activities. For instance, certain quinoline-related carboxylic acid derivatives have shown selective viability reduction in cervical HeLa and mammary MCF-7 cells. Specifically, quinoline-2-carboxylic acid was noted for its significant cytotoxicity against HeLa cancer cells.

In a different study, novel 6-nitro-4-substituted quinazoline (B50416) derivatives were evaluated for their cytotoxic effects against colon and lung cancer cell lines. nih.gov One particular compound from this series, designated as 6c, exhibited cytotoxicity that was comparable or even superior to the established anticancer drug gefitinib. nih.gov Furthermore, a series of 1,3-dimethyl-6-nitroacridine derivatives, which are structurally related to the compound of interest, have demonstrated effective cytotoxicity, particularly against human breast cancer cell lines like MCF-7 and MDA-MB-231.

The antiproliferative activity of various quinoline derivatives has also been assessed against other cancer cell lines, including those of the pancreas, prostate, and leukemia. For example, certain indeno[1,2-c]quinoline derivatives have been synthesized and evaluated for their antiproliferative activities.

Determination of Half Maximal Inhibitory Concentration (IC₅₀) Values

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. For potential anticancer drugs, this value typically represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.

Below is a table summarizing the IC₅₀ values for selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) |

| 1,3-dimethyl-6-nitroacridine derivative 1 | MCF-7 | <30 |

| 1,3-dimethyl-6-nitroacridine derivative 6 | MDA-MB-231 | <30 |

| 6-nitro-4-substituted quinazoline 6c | Colon Cancer Cells | Not specified, but comparable to Gefitinib |

| 6-nitro-4-substituted quinazoline 6c | Lung Cancer Cells | Not specified, but comparable to Gefitinib |

| Quinoline-2-carboxylic acid | HeLa | Significant cytotoxicity observed |

Cell Cycle Modulation Studies (e.g., G2/M Phase Arrest)

The cell cycle is a series of events that take place in a cell as it grows and divides. Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for anticancer therapies. Some drugs can cause cell cycle arrest at specific phases, preventing the cell from progressing through the cycle and dividing.

Several quinoline derivatives have been shown to modulate the cell cycle, often leading to arrest in the G2/M phase. For example, a novel indoloquinoline derivative, IQDMA, was found to cause G2/M phase cell cycle arrest in K562 human leukemia cells. nih.gov This effect was associated with the upregulation of the p21 protein, a known inhibitor of cyclin-dependent kinases. nih.gov Similarly, certain 1,3-dimethyl-6-nitroacridine derivatives have been shown to arrest the cell cycle at the G2/M phase in breast cancer cells. nih.gov

A study on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, another nitro-containing heterocyclic compound, demonstrated an accumulation of treated MOLT-4 cells in the S and G2/M phases. researchgate.net This suggests a delay in the cell cycle progression, which can contribute to the reduction of tumor cell proliferation. researchgate.net Another study on a different 6-nitro-4-substituted quinazoline derivative also reported cell cycle arrest at the G2/M phase. nih.gov The ability of these compounds to halt the cell cycle at this critical checkpoint before mitosis is a significant mechanism of their anticancer action.

Mechanisms of Apoptosis Induction

Apoptosis is a form of programmed cell death, or "cellular suicide," that is essential for normal development and tissue homeostasis. A hallmark of many cancer cells is their ability to evade apoptosis. Therefore, compounds that can induce apoptosis in cancer cells are considered promising therapeutic agents.

Research has shown that various quinoline derivatives can trigger apoptosis through different mechanisms. A quinoline derivative known as PQ1 has been reported to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9. researchgate.net Caspase-8 is a key initiator of the extrinsic apoptotic pathway, while caspase-9 is central to the intrinsic (mitochondrial) pathway. The activation of both suggests a broad-acting mechanism.

The intrinsic pathway is often regulated by the Bcl-2 family of proteins. In a study on a tetrahydrobenzo[h]quinoline derivative, apoptosis induction in MCF-7 cells was linked to an imbalance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.gov This imbalance leads to the release of cytochrome c from the mitochondria, a critical step in the activation of the intrinsic apoptotic pathway. nih.gov

Furthermore, the indoloquinoline derivative IQDMA was found to induce apoptosis in K562 cells through the upregulation of FasL (Fas ligand) and the subsequent activation of caspase-8 and caspase-3. nih.gov Studies on 1,3-dimethyl-6-nitroacridine derivatives have also confirmed that they cause cell death in breast cancer cells through the induction of apoptosis in a dose-dependent manner. nih.gov

DNA Interaction Studies (e.g., DNA Binding, Intercalation, DNA Damage Induction)

DNA is the primary target for many established anticancer drugs. Compounds can interact with DNA in several ways, including binding to the grooves of the double helix, intercalating between base pairs, or causing chemical damage to the DNA structure.

Quinoline derivatives have been a subject of DNA interaction studies. Some substituted quinoline Schiff bases have been shown to bind to calf thymus DNA, with evidence suggesting an intercalative binding mode. nih.gov This is supported by changes in the absorption spectra and increased viscosity of DNA upon binding. nih.gov Viscometric measurements with diquinolines have also been used to explore their potential for bifunctional intercalation. nih.gov

Nitro-substituted quinolines, in particular, have been investigated for their ability to induce DNA damage. The compound 4-nitroquinoline-1-oxide (4NQO) and its 3-methyl derivative are known to cause DNA damage, leading to the activation of DNA repair mechanisms. The formation of DNA adducts by these compounds is a key part of their mutagenic and carcinogenic properties, and by extension, their cytotoxic effects. While not the specific compound of interest, these findings highlight a potential mechanism for related nitroquinoline derivatives.

Studies on 6-nitroquinoxaline (B1294896) derivatives have shown that their binding to bacterial DNA can lead to significant structural changes, including over-supercoiling, which ultimately induces a form of programmed cell death in the bacteria. While this is in a different organism, it demonstrates the potential for nitro-substituted heterocyclic compounds to disrupt DNA integrity.

Enzyme Inhibition Profiling (e.g., Topoisomerase II, BCL6)

Derivatives of the quinoline scaffold have been prominently studied for their ability to inhibit enzymes that are critical for cancer cell proliferation and survival, including Topoisomerase II and B-cell lymphoma 6 (BCL6).

Topoisomerase II Inhibition: Topoisomerase II (Topo II) is a vital nuclear enzyme that modulates DNA topology, making it a key target in cancer chemotherapy. nih.govnih.gov Inhibitors of this enzyme can function as "poisons," which stabilize the temporary DNA-enzyme complex, leading to double-strand breaks and subsequent cell death (apoptosis). nih.govmdpi.com Various quinoline and quinazoline derivatives have been investigated as Topo II inhibitors. researchgate.net For instance, certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase IIα. nih.gov One of the most effective compounds from this series, compound 2E, demonstrated an inhibition pattern equivalent to the well-known Topo II inhibitor, etoposide, at a concentration of 100 µM. nih.gov These findings suggest that the quinoline framework is a viable backbone for the development of new Topo II-targeting anticancer agents. nih.govmdpi.com

BCL6 Inhibition: The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor essential for the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas. nih.govnih.gov Blocking the protein-protein interactions of BCL6 is a promising therapeutic strategy. nih.gov Research into small molecule BCL6 inhibitors has led to the development of compounds based on a quinolinone scaffold, which is structurally related to quinoline-4-amine. Specifically, derivatives built from a 4-chloro-6-nitroquinolin-2(1H)-one intermediate have been synthesized and evaluated. nih.gov A proof-of-concept quinolinone compound was found to inhibit BCL6 with a half-maximal inhibitory concentration (IC50) of 2.7 μM in a biochemical assay. nih.gov The presence of the 6-nitro group in these active scaffolds highlights its potential importance for this biological activity.

Modulation of Multidrug Resistance (MDR) in Cancer Cell Lines

While direct studies on 2,3-Dimethyl-6-nitroquinolin-4-amine are unavailable, research on the structurally analogous quinazoline-4-amine scaffold provides evidence for activity in overcoming multidrug resistance (MDR). MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.

Generation of Reactive Oxygen Species (ROS) in Cellular Systems

The generation of reactive oxygen species (ROS) is a mechanism of action for some anticancer and antimicrobial agents. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can induce oxidative stress, leading to cellular damage and apoptosis. nih.govnih.gov While the specific compound this compound has not been directly profiled for ROS generation, compounds containing nitroaromatic groups can be susceptible to enzymatic reduction, a process that can, under certain conditions, lead to the formation of ROS. However, based on the available scientific literature, there are no specific studies confirming that this compound or its closely related derivatives induce the generation of reactive oxygen species in cellular systems.

Antimicrobial Activity Evaluation

The quinoline ring is a foundational structure for many antimicrobial agents. wikipedia.org Derivatives of 4-aminoquinoline (B48711) have been explored for their efficacy against a wide range of pathogens. wikipedia.org

Antibacterial Spectrum Analysis (Gram-positive and Gram-negative Bacteria)

The 4-aminoquinoline and related quinazoline structures are known to possess significant antibacterial properties.

Gram-Positive Bacteria: Facilely accessible quinoline derivatives have demonstrated potent activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridioides difficile. nih.gov Similarly, derivatives of 4(3H)-quinazolinone have emerged as promising leads for new antibacterial agents, showing notable activity against strains like Staphylococcus aureus. nih.gov

Gram-Negative Bacteria: The antibacterial activity of quinoline derivatives extends to Gram-negative bacteria. Studies on 8-methoxyquinolones, for example, showed that compounds with a 3-amino-4-substituted-pyrrolidinyl group at the C-7 position were more potent than levofloxacin (B1675101) against both Gram-positive and Gram-negative bacteria. researchgate.net However, the outer membrane of Gram-negative bacteria can present a formidable barrier to some compounds. researchgate.net

Below is a table summarizing the antibacterial activity of selected quinoline derivatives against various bacterial strains.

| Compound/Class | Target Organism(s) | Activity/Observation |

| Quinoline Derivatives | Clostridioides difficile (Gram-positive) | Potent activity against multidrug-resistant strains. nih.gov |

| 8-Methoxyquinolones | Gram-positive & Gram-negative bacteria | Showed more potent activity than levofloxacin. researchgate.net |

| 4(3H)-Quinazolinones | Staphylococcus aureus (Gram-positive) | Promising antibacterial properties. nih.gov |

| Iodo-quinoline Derivatives | Staphylococcus epidermidis (Gram-positive) | All tested compounds exhibited antibacterial effects. mdpi.com |

| Iodo-quinoline Derivatives | Klebsiella pneumoniae (Gram-negative) | No effect observed. mdpi.com |

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of quinoline derivatives has been noted in several studies. Nitroxoline, a nitroquinoline-based drug (8-hydroxy-5-nitroquinoline), has demonstrated excellent in vitro activity against clinical isolates of the multidrug-resistant fungus Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 1 mg/L. nih.gov This highlights the potential contribution of the nitroquinoline core to antifungal action. Furthermore, various quinoline derivatives have been generally recognized for their antifungal properties, forming a basis for the development of new fungicidal agents. wikipedia.orgresearchgate.net

The table below shows the antifungal activity of Nitroxoline against Candida auris.

| Compound | Target Organism | MIC Range (mg/L) | MIC50/90 (mg/L) |

| Nitroxoline | Candida auris | 0.125 - 1 | 0.25 / 0.5 |

Data sourced from a study on 35 clinical isolates of C. auris. nih.gov

Antiparasitic Activity (e.g., Antimalarial, Antiprotozoal Efficacy)

The 4-aminoquinoline scaffold is historically significant in the fight against parasitic diseases, most notably malaria. nih.gov

Antimalarial Activity: Derivatives of 4-aminoquinoline are well-established antimalarial agents. wikipedia.org Research continues to build on this legacy, with newer analogues being developed to combat drug resistance. nih.gov For example, a series of 4-aminoquinoline hydrazone analogues showed potent activity against a multidrug-resistant K1 strain of Plasmodium falciparum, with IC50 values as low as 0.026 µM after 72 hours of exposure. nih.gov Similarly, novel 4-anilinoquinoline derivatives have demonstrated activity in the low nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Other studies on ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) also reported promising antiplasmodial activities, with some compounds showing activity in low nanomolar concentrations against both sensitive and resistant strains. nih.gov

Antiprotozoal Activity: The antiparasitic activity of this chemical class extends beyond malaria. Derivatives of 7-chloroquinolin-4-amine, while highly active against Plasmodium, showed only moderate activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. nih.gov In a broader screening of 4-aminopiperidine (B84694) derivatives, which share a core structural element, compounds were identified with selective activity against T. b. rhodesiense and P. falciparum, but none showed significant activity against Leishmania donovani. nih.gov

The table below summarizes the antimalarial activity of representative 4-aminoquinoline derivatives.

| Compound Class | Target Organism | Activity Metric | Result |

| 4-Aminoquinoline Hydrazones | P. falciparum (K1, multidrug-resistant) | IC50 (72h) | 0.026 - 0.219 µM |

| 4-Anilinoquinolines | P. falciparum (chloroquine-sensitive & resistant) | Activity Range | Low nanomolar |

| 7-Chloroquinolin-4-amine Derivatives | P. falciparum (sensitive & resistant) | Activity Range | Low nanomolar |

Other Investigated Biological Activities

The versatile structure of the quinoline ring has allowed for the synthesis and evaluation of numerous derivatives against a wide array of diseases. nih.govmdpi.com

The quinoline scaffold is a cornerstone in the development of new antiviral agents. acs.orgnih.gov Derivatives of quinoline have been extensively studied for their potential to combat various viruses, with a significant focus on the Human Immunodeficiency Virus (HIV). nih.gov The discovery of elvitegravir, a quinoline derivative and a potent HIV integrase inhibitor, marked a major breakthrough and has spurred further research into this chemical class. nih.gov

Research has shown that quinoline derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase (HIV-RT) enzyme. acs.org For instance, a series of synthesized quinoline derivatives demonstrated inhibitory action by forming hydrogen bonds with key amino acid residues like Lys101, Lys103, and Tyr188 within the allosteric pocket of HIV-RT. acs.org Other quinoline derivatives have been found to inhibit HIV-1 entry and cell fusion. capes.gov.br

Beyond HIV, quinoline derivatives have demonstrated activity against other viruses. Certain compounds have been shown to inhibit Dengue virus serotype 2 by impairing the accumulation of the viral envelope glycoprotein, likely interfering with the early stages of infection. nih.gov Well-known quinoline compounds like chloroquine (B1663885) also exhibit broad-spectrum antiviral effects by increasing the pH of endosomes, which prevents the release of viral genetic material into the host cell. nih.govmdpi.com

Table 1: Examples of Anti-HIV-1 Activity in Quinoline Derivatives This table is for illustrative purposes and showcases representative data from scientific literature.

| Compound | Target/Assay | Activity (IC50) | Virus Strain | Reference |

|---|---|---|---|---|

| Compound 31 (An oxadiazole-linked quinoline) | Cell-free virus inhibition | 1.27 ± 0.31 µM | HIV-1VB59 | capes.gov.br |

| Compound 6 (5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide) | HIV-1 Inhibition | SI = 2.65 | HIV-1 | acs.org |

| Compound 6 (5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide) | HIV-2 Inhibition | SI = 2.32 | HIV-2 | acs.org |

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index.

The quinoline framework is a promising scaffold for the development of novel anti-inflammatory agents. nih.gov Derivatives have been designed to target several key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes.

Studies have demonstrated that certain quinoline derivatives can exert potent anti-inflammatory effects. For example, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, showed significant anti-inflammatory activity in a xylene-induced ear edema model in mice, with effects comparable to the standard drug diclofenac. Docking studies suggested that this effect was mediated through the strong inhibition of the COX-2 enzyme. Other research has evaluated various quinoline-carboxylic acid derivatives for their ability to reduce inflammation in lipopolysaccharide (LPS)-induced macrophage models, with several compounds showing appreciable anti-inflammatory properties without significant cytotoxicity. The anti-inflammatory activity of quinoline derivatives often depends on the specific substituents and their positions on the quinoline ring. nih.gov For instance, the indoloquinoline derivative cryptolepine (B1217406) has been shown to reduce the production of nitric oxide and inhibit the DNA binding of the pro-inflammatory transcription factor NF-κB.

Quinoline derivatives are actively being investigated for their therapeutic potential in treating neurodegenerative disorders, particularly Alzheimer's disease (AD). nih.gov AD is a complex multifactorial disease, making multi-target agents particularly attractive. Quinoline-based compounds have been designed as multifunctional agents that can simultaneously inhibit key enzymes involved in AD pathology, such as cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B).

The inhibition of AChE increases levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a primary strategy for managing AD symptoms. The quinolinone scaffold has been identified as a promising moiety for binding to the peripheral anionic site (PAS) of AChE. This interaction can inhibit the AChE-induced aggregation of amyloid-beta (Aβ) peptide, a central event in the development of AD. In one study, novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were synthesized and showed potent, selective inhibition of AChE and were also effective at inhibiting both self-induced and AChE-induced Aβ aggregation. Other studies have focused on quinoline-sulfonamide hybrids as dual inhibitors of both cholinesterases and monoamine oxidases.

The investigation of quinoline derivatives has extended to cardiovascular applications, specifically as positive inotropic (cardiotonic) agents that increase the force of myocardial contraction. Several series of pyridyl-2(1H)-quinolone derivatives have been synthesized and evaluated for this activity. capes.gov.br

In these studies, the position of the pyridyl ring on the quinolone scaffold was found to be crucial for activity. Derivatives with a pyridyl ring at the 6-position were found to be particularly potent, with some compounds being 28 to 50 times more potent than the reference drugs sulmazole (B1682527) and milrinone (B1677136) in isolated guinea pig atria. capes.gov.br Another study on 1-substituted-N-(4,5-dihydro-1-methyl- nih.govcapes.gov.brtriazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides also identified derivatives with favorable positive inotropic activity compared to milrinone. nih.gov

Emerging Applications and Material Science Relevance of 2,3 Dimethyl 6 Nitroquinolin 4 Amine and Its Derivatives

Role in Catalysis and Organocatalysis

The field of catalysis frequently utilizes nitrogen-containing heterocyclic compounds, and quinoline (B57606) derivatives have emerged as versatile ligands and catalysts in a variety of organic transformations. The nitrogen atom in the quinoline ring can coordinate with metal centers, while substituents on the ring can modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. mdpi.com